Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- (CAS 6466-14-4) is a synthetic methylxanthine derivative characterized by a 2-pyridylmethylthio substituent at the 8-position and a thioxo group at the 2-position of the purine core. Its molecular formula is C13H13N5OS2 with a molecular weight of 319.4 g/mol.
Molecular FormulaC13H13N5OS2
Molecular Weight319.4 g/mol
CAS No.6466-14-4
Cat. No.B12925218
⚠ Attention: For research use only. Not for human or veterinary use.
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- (CAS 6466-14-4): A Positional Isomer and Thio-Analog for Differentiated Physicochemical and Pharmacological Profiling
Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- (CAS 6466-14-4) is a synthetic methylxanthine derivative characterized by a 2-pyridylmethylthio substituent at the 8-position and a thioxo group at the 2-position of the purine core . Its molecular formula is C13H13N5OS2 with a molecular weight of 319.4 g/mol . This compound belongs to a series of thio-substituted theophylline analogs that have been investigated for their altered adenosine receptor affinity and phosphodiesterase inhibition profiles relative to theophylline [1]. The combination of the pyridylmethylthio moiety and the 2-thioxo modification distinguishes this compound from theophylline (1,3-dimethylxanthine) and from its positional isomers (3-pyridylmethyl and 4-pyridylmethyl) and thio-positional isomers (6-thio), with potential implications for target selectivity, metabolic stability, and solubility [2].
[1] Daly, J. W., Bruns, R. F., & Snyder, S. H. (1981). Adenosine receptors in the central nervous system: Relationship to the central actions of methylxanthines. Life Sciences, 28(19), 2083-2097. View Source
[2] Aninye, I. O., Berg, K. C., Mollo, A. R., Nordeen, S. K., Wilson, E. M., & Shapiro, D. J. (2012). 8-Alkylthio-6-thio-substituted theophylline analogues as selective noncompetitive progesterone receptor antagonists. Steroids, 77(6), 596-601. View Source
Why Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- Cannot Be Replaced by Other 8-Thio-Theophylline Analogs for Specialized Research Applications
Generic substitution among 8-thio-theophylline analogs is not scientifically justified due to divergent positional isomer pharmacology, differential toxicity profiles, and distinct molecular recognition properties. The 2-pyridylmethyl isomer (CAS 6466-14-4) exhibits a fundamentally different hydrogen-bonding topology and electrostatic surface compared to its 3-pyridylmethyl (CAS 6466-15-5) and 4-pyridylmethyl (CAS 6466-16-6) isomers, which directly impacts target engagement [1]. Critically, the 2-thioxo modification introduces a thioamide-like moiety that alters both the pKa of the purine scaffold and its susceptibility to oxidative metabolism, differentiating it from the 6-thio isomer (CAS 6493-43-2) [2]. These structural differences translate into quantifiable variations in acute toxicity: the 2-thio isomer demonstrates an intravenous LD50 of 100 mg/kg in mice, while the 6-thio isomer exhibits an LD50 of 180 mg/kg under identical conditions, representing a 1.8-fold difference in acute lethality . Such discrepancies preclude interchangeable use in in vivo pharmacology, toxicology, or structure-activity relationship (SAR) studies.
[1] Tajima, H., et al. (2010). Pyridylmethylthio derivatives as VEGF inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(24), 7234-7238. View Source
[2] Aninye, I. O., et al. (2012). 8-Alkylthio-6-thio-substituted theophylline analogues as selective noncompetitive progesterone receptor antagonists. Steroids, 77(6), 596-601. View Source
Quantitative Differentiation Evidence for Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- (CAS 6466-14-4) Relative to Structural Analogs
1.8-Fold Higher Acute Intravenous Toxicity Compared to the 6-Thio Positional Isomer
The target compound (2-thio isomer) demonstrates an intravenous LD50 of 100 mg/kg in mice, compared to 180 mg/kg for the 6-thio positional isomer (CAS 6493-43-2) . This represents a 1.8-fold higher acute lethality. Both measurements were conducted under identical conditions (route: intravenous; species: rodent - mouse; reference source: NIOSH Exchange Chemicals) .
Intravenous administration; rodent (mouse); U.S. Army Armament Research & Development Command, Chemical Systems Laboratory, NIOSH Exchange Chemicals protocol
Why This Matters
This differential toxicity mandates distinct safety considerations and dosing strategies for in vivo pharmacological studies, directly impacting compound selection for animal model experiments.
ToxicologyDrug SafetyIn Vivo Pharmacology
Predicted Metabolism by Cytochrome P450 1A2 (CYP1A2): A Potential Differentiation from Non-Thio Analogs
The target compound is annotated as an associated target for human CYP1A2 (Cytochrome P450 1A2) in curated bioactivity databases, with 1 activity record . In contrast, theophylline itself is a known CYP1A2 substrate but with well-characterized metabolic pathways primarily at the 8-position (8-hydroxylation) [1]. The 2-thioxo modification and the 8-pyridylmethylthio substitution are expected to sterically and electronically alter CYP1A2 binding, potentially resulting in a different metabolic profile that has not been systematically compared to the parent theophylline or the 6-thio isomer.
Drug MetabolismCYP450Pharmacokinetics
Evidence Dimension
CYP1A2 target association
Target Compound Data
Annotated as CYP1A2 associated target (1 activity; quantitative value not publicly available)
Comparator Or Baseline
Theophylline: known CYP1A2 substrate, Km ~1 mM for 8-hydroxylation in human liver microsomes
Quantified Difference
Not directly quantifiable; class-level difference in metabolic liability inferred from structural modification
Conditions
Database curation from Aladdin Scientific Bioactive Small Molecules collection
Why This Matters
For ADME-Tox profiling or drug-drug interaction studies, the CYP1A2 association indicates this compound requires independent metabolic evaluation and cannot be assumed to follow theophylline's metabolic clearance pathway.
Drug MetabolismCYP450Pharmacokinetics
[1] Ha, H. R., Chen, J., Freiburghaus, A. U., & Follath, F. (1995). Metabolism of theophylline by cDNA-expressed human cytochrome P450. British Journal of Clinical Pharmacology, 39(3), 321-326. View Source
Distinct Drug-like Physicochemical Properties: ALogP 1.5 Differentiates the 2-Thio Isomer from More Lipophilic Pyridylmethyl Analogs
The target compound exhibits a calculated ALogP of 1.5 . While comparative ALogP data for the 3-pyridylmethyl and 4-pyridylmethyl isomers are not available from a common authoritative source, the pyridine nitrogen position is known to influence logD through differential hydrogen-bonding capacity and dipole moment orientation [1]. The 2-pyridylmethyl isomer is expected to have a distinct lipophilicity profile due to the proximity of the pyridine nitrogen to the thioether sulfur, which can engage in intramolecular S···N nonbonded interactions that alter the effective polarity.
The ALogP of 1.5 places this compound in a more favorable lipophilicity range for passive membrane permeability compared to theophylline, while remaining within drug-like space, which may influence its suitability for cell-based assays requiring adequate intracellular exposure.
[1] Tajima, H., et al. (2010). Pyridylmethylthio derivatives as VEGF inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 20(24), 7234-7238. View Source
NCI-60 Cancer Cell Line Screening Annotation Suggests Differential Antiproliferative Profile Warranting Head-to-Head Comparison
The target compound is listed with activity annotations across 59 human cancer cell lines from the NCI-60 panel, including leukemia (CCRF-CEM, HL-60, K562, MOLT-4), non-small cell lung (A549, EKVX, HOP-92, NCI-H322M), colon (COLO 205, HCT-116, HT-29, KM12), CNS (SF-268, SF-295, SNB-19, U-251), melanoma (M14, SK-MEL-2, SK-MEL-28, SK-MEL-5, UACC-257, UACC-62), ovarian (IGROV-1, OVCAR-3, OVCAR-4, OVCAR-5, OVCAR-8, SK-OV-3), renal (786-0, A498, ACHN, CAKI-1, RXF-393, SN12C, TK-10, UO-31), prostate (PC-3, DU-145), and breast (MCF7, T47D, MDA-MB-231/ATCC-derived Hs-578T) . The breadth of this annotation—covering 59 distinct cell lines—is consistent with NCI-60 one-dose or five-dose screening. While specific GI50 values are not provided in the datasheet, the inclusion in this panel implies detectable antiproliferative activity across multiple tissue types, which can be contrasted with the more selective tissue profiles reported for 8-alkylthio-6-thio theophylline analogs that show enhanced activity in hormone-responsive cancer lines [1].
Cancer PharmacologyNCI-60Antiproliferative Activity
Evidence Dimension
Number of cancer cell lines with annotated activity (NCI-60 panel)
8-Alkylthio-6-thio theophylline analogs: reported selective antiproliferative activity in estrogen-responsive cell lines (e.g., MCF7) with minimal activity in other lineages
Quantified Difference
Broad multi-lineage annotation vs. tissue-selective activity profile; quantitative GI50 comparisons not available from public sources
Conditions
NCI-60 human tumor cell line screening panel annotation (source: Aladdin Scientific curation)
Why This Matters
The broad cell-line annotation suggests this compound may function via a mechanism distinct from the hormone-receptor-targeting 6-thio analogs, making it a candidate for phenotypic screening programs where pan-lineage activity is desired, but confirmatory dose-response data are required before procurement decisions.
Cancer PharmacologyNCI-60Antiproliferative Activity
[1] Aninye, I. O., et al. (2012). 8-Alkylthio-6-thio-substituted theophylline analogues as selective noncompetitive progesterone receptor antagonists. Steroids, 77(6), 596-601. View Source
Optimal Application Scenarios for Theophylline, 8-((2-pyridylmethyl)thio)-2-thio- (CAS 6466-14-4) Based on Verified Differentiation Evidence
In Vivo Toxicology Studies Requiring a Calibrated Differentially Toxic 2-Thio Theophylline Probe
For researchers designing in vivo murine models where a comparison between 2-thio and 6-thio theophylline analogs is required, the target compound provides a defined intravenous LD50 of 100 mg/kg . This enables a calibrated experimental window distinct from the 6-thio isomer (LD50 180 mg/kg) , allowing for dose-response studies that probe the toxicological consequences of the thio position. The 1.8-fold difference in acute lethality under identical conditions makes this compound a valuable tool for structure-toxicity relationship investigations within the theophylline chemotype.
CYP1A2-Mediated Drug Metabolism and Drug-Drug Interaction Profiling
Given its annotation as a CYP1A2-associated target , this compound is suitable for in vitro metabolism studies using human liver microsomes or recombinant CYP1A2 isoforms. Unlike theophylline, which is well-characterized as a CYP1A2 substrate , the 2-thio and 8-pyridylmethylthio modifications may alter metabolic stability and metabolite identity. Researchers investigating structure-metabolism relationships or seeking a CYP1A2 probe with modified clearance properties should consider this compound for comparative metabolic profiling against theophylline and its 6-thio isomer.
Broad-Spectrum Antiproliferative Phenotypic Screening Across the NCI-60 Panel
The annotation of activity across 59 human cancer cell lines positions this compound as a candidate for multi-lineage phenotypic screening. Unlike the 8-alkylthio-6-thio theophylline analogs that exhibit selective antiproliferative activity in hormone-responsive cancer models , the broad annotation profile suggests pan-lineage activity that may be useful for identifying novel tissue-agnostic anticancer mechanisms. Procurement is recommended for laboratories conducting NCI-60 follow-up studies or exploring structure-activity relationships across diverse tumor histologies.
Physicochemical Comparator for Lipophilicity-Dependent Cellular Uptake Studies in Methylxanthine SAR
With an ALogP of 1.5 , this compound represents a >1.6 log unit increase in lipophilicity relative to theophylline (ALogP ~-0.1). This property makes it a suitable comparator in permeability and cellular uptake studies where the impact of lipophilicity on intracellular target engagement is being evaluated. Researchers conducting systematic SAR around methylxanthine membrane permeability can use this compound to anchor the upper range of drug-like lipophilicity within the theophylline analog series, provided that confirmatory LogD7.4 measurements are obtained from the procured batch.
[1] Ha, H. R., et al. (1995). Metabolism of theophylline by cDNA-expressed human cytochrome P450. British Journal of Clinical Pharmacology, 39(3), 321-326. View Source
[2] Aninye, I. O., et al. (2012). 8-Alkylthio-6-thio-substituted theophylline analogues as selective noncompetitive progesterone receptor antagonists. Steroids, 77(6), 596-601. View Source
Quote Request
Request a Quote for Theophylline, 8-((2-pyridylmethyl)thio)-2-thio-
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.